

Spectroscopic Profile of 2-Aminobiphenyl Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminobiphenyl hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-aminobiphenyl hydrochloride**, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of direct spectroscopic data for the hydrochloride salt, this document presents the detailed spectral information for the free base, 2-aminobiphenyl, and describes the anticipated spectral changes upon its conversion to the hydrochloride salt. This approach provides a robust predictive framework for the characterization of **2-aminobiphenyl hydrochloride**.

Chemical Structure and Properties

2-Aminobiphenyl is an organic compound consisting of a biphenyl backbone with an amine substituent at the 2-position. The hydrochloride salt is formed by the reaction of the basic amine group with hydrochloric acid.

Property	Value
Chemical Formula	C ₁₂ H ₁₂ ClN
Molecular Weight	205.69 g/mol
CAS Number	2113-58-8
Appearance	Colorless or purplish crystals (for the free base) [1]

Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-aminobiphenyl. The expected modifications for the hydrochloride salt are also discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the ^1H and ^{13}C NMR data for 2-aminobiphenyl.

Table 1: ^1H NMR Spectroscopic Data for 2-Aminobiphenyl

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.49 - 7.40	m	4H	Aromatic Protons
7.38 - 7.30	m	1H	Aromatic Proton
7.20 - 7.10	m	2H	Aromatic Protons
6.89 - 6.76	m	2H	Aromatic Protons
4.08	br s	2H	-NH ₂

Solvent: CDCl₃

Table 2: ^{13}C NMR Spectroscopic Data for 2-Aminobiphenyl

Chemical Shift (ppm)	Assignment
143.0	C-N
139.4	Quaternary C
130.5	Aromatic CH
129.1	Aromatic CH
128.8	Aromatic CH
128.5	Aromatic CH
128.0	Aromatic CH
127.2	Aromatic CH
119.0	Aromatic CH
115.9	Aromatic CH

Solvent: CDCl_3

Expected Changes for **2-Aminobiphenyl Hydrochloride**:

Upon formation of the hydrochloride salt, the amine group is protonated to form an ammonium group ($-\text{NH}_3^+$). This protonation induces significant changes in the NMR spectrum:

- ^1H NMR: The protons on the nitrogen will appear as a broad signal, typically shifted downfield from the free amine. The chemical shifts of the aromatic protons, particularly those on the same ring as the ammonium group, are also expected to shift downfield due to the electron-withdrawing effect of the $-\text{NH}_3^+$ group. The N-H protons are exchangeable with D_2O , leading to the disappearance of their signal upon addition of a small amount of D_2O to the NMR sample.[\[2\]](#)[\[3\]](#)
- ^{13}C NMR: The carbon atom attached to the nitrogen (C-N) will experience a downfield shift due to the increased electron-withdrawing nature of the ammonium group compared to the amine group. Other carbons in the aromatic rings may also show slight shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 2-Aminobiphenyl

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450, 3350	Strong, Sharp	N-H Stretch (asymmetric and symmetric)
3060 - 3020	Medium	Aromatic C-H Stretch
1620	Strong	N-H Bend (Scissoring)
1580, 1480	Medium to Strong	Aromatic C=C Stretch
770, 740	Strong	Aromatic C-H Bend (out-of-plane)

Expected Changes for 2-Aminobiphenyl Hydrochloride:

The conversion of the amine to its hydrochloride salt results in characteristic changes in the IR spectrum:

- The sharp N-H stretching bands of the primary amine will be replaced by a very broad and strong absorption band for the -NH₃⁺ group, typically in the range of 3000-2500 cm⁻¹.[\[4\]](#)[\[5\]](#)
This broadness is due to hydrogen bonding.
- A new band, or set of bands, corresponding to the N-H bending (deformation) of the -NH₃⁺ group will appear in the 1600-1500 cm⁻¹ region.[\[4\]](#)[\[6\]](#)
- The aromatic C-H and C=C stretching and bending vibrations are expected to be largely unaffected, although minor shifts may occur.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

Table 4: Mass Spectrometry Data for 2-Aminobiphenyl

m/z	Relative Intensity	Assignment
169	High	$[M]^+$ (Molecular Ion)
168	Moderate	$[M-H]^+$
167	Moderate	$[M-2H]^+$
141	Low	$[M-C_2H_2]^+$
115	Low	$[M-C_4H_4]^+$

Expected Changes for **2-Aminobiphenyl Hydrochloride**:

The mass spectrum of **2-aminobiphenyl hydrochloride** can be obtained using various ionization techniques.

- **Electron Ionization (EI):** In EI-MS, the hydrochloride salt will likely decompose to the free amine in the hot inlet. Therefore, the resulting spectrum is expected to be identical to that of 2-aminobiphenyl, showing a molecular ion peak at m/z 169.
- **Electrospray Ionization (ESI):** ESI is a softer ionization technique suitable for salts. In positive ion mode ESI-MS, the spectrum would be expected to show a prominent peak at m/z 170, corresponding to the protonated free amine $[C_{12}H_{11}N + H]^+$.
- **Fast Atom Bombardment (FAB):** FAB-MS of amine hydrochlorides can sometimes show cluster ions of the type $[n(M \cdot HCl) + H]^+$, where M is the amine molecule.^[7]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a field strength of 300 MHz or higher.
- **Sample Preparation:** For 1H and ^{13}C NMR, the sample is typically dissolved in a deuterated solvent such as chloroform-d ($CDCl_3$) or dimethyl sulfoxide-d₆ ($DMSO-d_6$). For the

hydrochloride salt, a more polar solvent like DMSO- d_6 or methanol- d_4 may be required for sufficient solubility.

- **Data Acquisition:** Standard pulse sequences are used for ^1H and ^{13}C NMR. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.

IR Spectroscopy

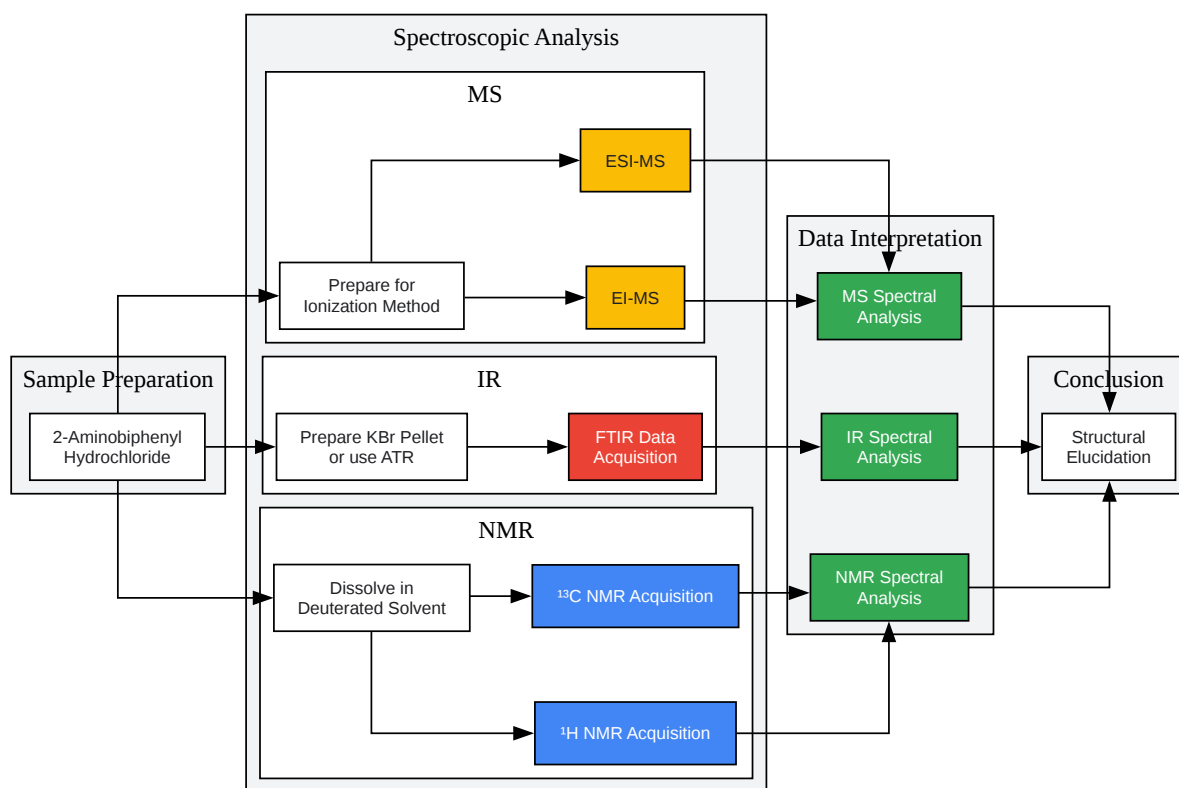
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. For solution-state IR, the sample is dissolved in a suitable solvent that has minimal absorption in the regions of interest (e.g., chloroform).
- **Data Acquisition:** A background spectrum is first collected. Then, the sample spectrum is recorded, typically over the range of 4000-400 cm^{-1} .

Mass Spectrometry

- **Instrumentation:** A mass spectrometer equipped with an appropriate ionization source (e.g., EI, ESI, FAB).
- **Sample Preparation:** For EI-MS, the sample is introduced into the instrument, often via a direct insertion probe or a gas chromatograph. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source.
- **Data Acquisition:** The mass spectrum is acquired over a specific mass range, and the relative abundances of the ions are recorded.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of **2-aminobiphenyl hydrochloride**.



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Caption: Workflow for the spectroscopic analysis of **2-aminobiphenyl hydrochloride**.

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